molecular formula C7H11BrO B2982832 rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 1864003-35-9

rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No. B2982832
CAS RN: 1864003-35-9
M. Wt: 191.068
InChI Key: UHZMGDQVYYPBQQ-LYFYHCNISA-N
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Description

Rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane, also known as Br-MOG, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of bicyclic compounds and has a molecular formula of C8H13BrO. Br-MOG has been found to have a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a tool for studying the function of myelin in the nervous system.

Mechanism of Action

The mechanism of action of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves its binding to myelin in the central nervous system. This binding has been found to induce a specific immune response, leading to the production of antibodies against myelin. This immune response has been found to play a role in the development of autoimmune diseases such as multiple sclerosis.
Biochemical and Physiological Effects:
rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has been found to have a variety of biochemical and physiological effects. Its binding to myelin in the central nervous system has been found to induce an immune response, leading to the production of antibodies against myelin. This immune response has been found to play a role in the development of autoimmune diseases such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is its specificity for myelin in the central nervous system. This specificity makes it a valuable tool for studying myelin function. However, one limitation of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is its potential toxicity. It has been found to be toxic to certain cell types, and caution must be taken when handling this compound.

Future Directions

There are several future directions for research involving rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane. One area of research involves the development of new compounds that can bind specifically to myelin in the central nervous system. Another area of research involves the use of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane as a tool for studying the development of autoimmune diseases such as multiple sclerosis. Additionally, there is a need for further research on the potential toxicity of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane and the development of safer alternatives.

Synthesis Methods

The synthesis of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves the reaction of 2-methyl-2-butanol with hydrobromic acid and subsequent reaction with paraformaldehyde. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well established and has been used in various research studies.

Scientific Research Applications

Rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has been used extensively in scientific research as a tool for studying the function of myelin in the nervous system. Myelin is a fatty substance that surrounds and insulates nerve fibers, allowing for the rapid transmission of electrical signals. rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane has been found to bind specifically to myelin in the central nervous system, making it a valuable tool for studying myelin function.

properties

IUPAC Name

(1R,2R,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZMGDQVYYPBQQ-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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